3H-Pyrido(3,2,1-kl)phenoxazine-2-carboxylic acid, 6-(2-((2-amino-1-oxopentyl)amino)-1-pyrrolidinyl)-5-fluoro-3-oxo-, monohydrochloride
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Overview
Description
A-74932 is a quinolone antibacterial agent and inhibitor of the topoisomerase II enzyme. It has shown significant activity in vivo against systemic tumors, subcutaneously implanted murine solid tumors, and human tumor xenografts . The compound is known for its potent antitumor properties and has been studied extensively for its potential therapeutic applications .
Preparation Methods
The synthesis of A-74932 involves the preparation of quinolone derivatives. The synthetic route typically includes the following steps :
Formation of the quinolone core: This involves the cyclization of appropriate precursors to form the quinolone ring.
Introduction of substituents: Various substituents, such as fluoro and chloro groups, are introduced at specific positions on the quinolone ring to enhance its biological activity.
Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain A-74932 in its pure form.
Industrial production methods for A-74932 would involve scaling up these synthetic routes under controlled conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
A-74932 undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the quinolone core or its substituents.
Substitution: Substitution reactions are common, where specific substituents on the quinolone ring are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A-74932 has a wide range of scientific research applications, including :
Chemistry: It is used as a model compound to study the synthesis and reactivity of quinolone derivatives.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as an antibacterial and antitumor agent.
Medicine: A-74932 has been investigated for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: The compound is used in the development of new antibacterial agents and antitumor drugs.
Mechanism of Action
A-74932 exerts its effects by inhibiting the topoisomerase II enzyme, which is essential for DNA replication and cell division . By inhibiting this enzyme, A-74932 induces DNA double-strand breaks, leading to cell death. This mechanism is particularly effective against rapidly dividing tumor cells, making A-74932 a potent antitumor agent .
Comparison with Similar Compounds
A-74932 is unique among quinolone derivatives due to its potent antitumor activity and its ability to inhibit topoisomerase II . Similar compounds include:
A-62176: Another quinolone derivative with antitumor properties.
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Adriamycin: Another topoisomerase II inhibitor with broad-spectrum antitumor activity.
Compared to these compounds, A-74932 has shown superior activity in certain tumor models and has a unique chemical structure that contributes to its potent biological effects .
Properties
CAS No. |
148201-60-9 |
---|---|
Molecular Formula |
C25H26ClFN4O5 |
Molecular Weight |
516.9 g/mol |
IUPAC Name |
10-[2-(2-aminopentanoylamino)pyrrolidin-1-yl]-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H25FN4O5.ClH/c1-2-6-16(27)24(32)28-19-9-5-10-29(19)21-15(26)11-13-20-23(21)35-18-8-4-3-7-17(18)30(20)12-14(22(13)31)25(33)34;/h3-4,7-8,11-12,16,19H,2,5-6,9-10,27H2,1H3,(H,28,32)(H,33,34);1H |
InChI Key |
UFBYBJURMXBKFU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Canonical SMILES |
CCCC(C(=O)NC1CCCN1C2=C(C=C3C4=C2OC5=CC=CC=C5N4C=C(C3=O)C(=O)O)F)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 74932; A-74932; A74932 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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